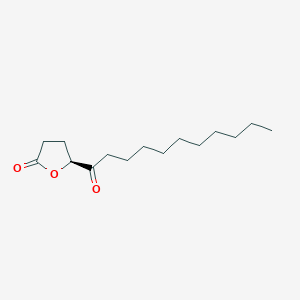![molecular formula C10H16SeSi B14636761 Trimethyl[(4-methylphenyl)selanyl]silane CAS No. 54045-43-1](/img/structure/B14636761.png)
Trimethyl[(4-methylphenyl)selanyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(4-methylphenyl)selanyl]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a (4-methylphenyl)selanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylphenyl)selanyl]silane typically involves the reaction of trimethylchlorosilane with (4-methylphenyl)selenol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenol. The general reaction scheme is as follows:
(4-methylphenyl)selenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and more efficient purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Trimethyl[(4-methylphenyl)selanyl]silane undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The methyl groups on the silicon can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as a transition metal complex.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (4-methylphenyl)seleninic acid, while reduction can produce (4-methylphenyl)selenide.
科学的研究の応用
Trimethyl[(4-methylphenyl)selanyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its ability to modulate enzyme activity.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Trimethyl[(4-methylphenyl)selanyl]silane exerts its effects involves the interaction of the selenyl group with various molecular targets. The selenyl group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the selenyl group.
Trimethyl[(phenylethynyl)silane]: A related compound with a phenylethynyl group instead of a (4-methylphenyl)selanyl group.
Uniqueness
Trimethyl[(4-methylphenyl)selanyl]silane is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. The selenyl group can participate in redox reactions and form covalent bonds with biomolecules, making this compound particularly useful in applications where these properties are desired.
特性
CAS番号 |
54045-43-1 |
|---|---|
分子式 |
C10H16SeSi |
分子量 |
243.29 g/mol |
IUPAC名 |
trimethyl-(4-methylphenyl)selanylsilane |
InChI |
InChI=1S/C10H16SeSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5-8H,1-4H3 |
InChIキー |
MUFSOYYPTZNJDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Se][Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


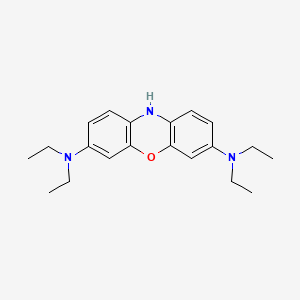
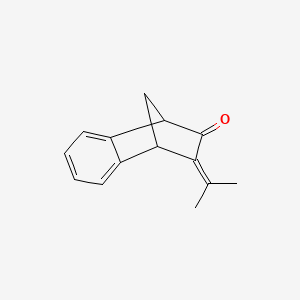
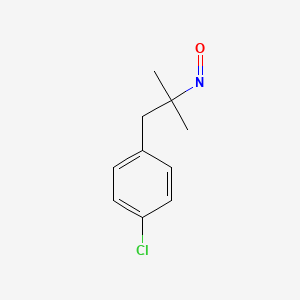

![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
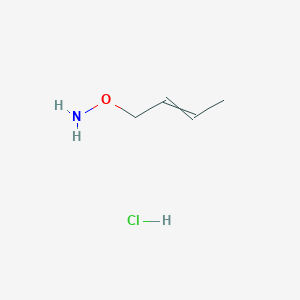
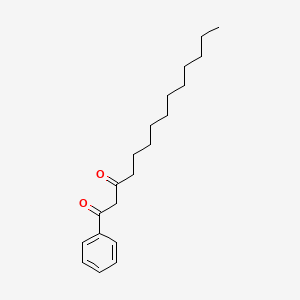
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
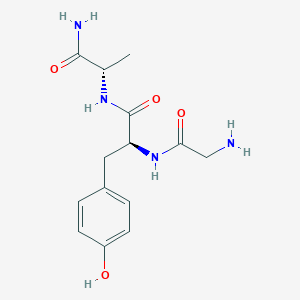
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)

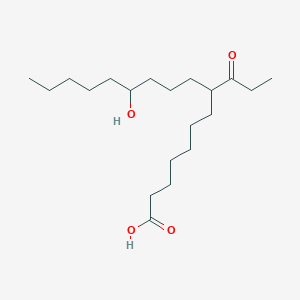
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
